MONO-N-OCTYL TRIETHYLTIN

Description

Historical Context and Discovery

The discovery and development of mono-n-octyl triethyltin emerges from the broader historical trajectory of organotin chemistry, which began in the mid-nineteenth century with pioneering work by Edward Frankland. In 1849, Frankland isolated the first organotin compound, diethyltin diiodide, marking the inception of what would become an extensive field of organometallic chemistry. This foundational work was followed in 1852 by Carl Löwig's observations of alkyltin compound formation through reactions between alkyl halides and tin-sodium alloys. These early investigations established the fundamental principles of tin-carbon bond formation that would later enable the synthesis of more complex organotin derivatives.

The systematic development of organotin chemistry accelerated significantly in the early twentieth century, particularly following the discovery of Grignard reagents, which provided efficient methodologies for creating tin-carbon bonds. By 1903, Pope and Peachey had described the preparation of tetraalkyl and tetraarylstannanes from Grignard reagents and alkyltin halides or tin tetrachloride, establishing methodological frameworks that became standard for organotin synthesis. The field experienced substantial growth throughout the 1900s, with major contributions from researchers including Krause in Germany, Kraus in the United States, and Kozeshkov in Russia.

The specific development of mixed alkyl organotins, including compounds like this compound, represents a later evolution in this historical progression. These compounds emerged as researchers began exploring the synthetic possibilities of combining different alkyl groups within single organotin molecules, leading to enhanced understanding of structure-property relationships and expanded applications in various industrial sectors.

Nomenclature and Classification

This compound operates under a systematic nomenclature that reflects both its structural composition and its position within organotin classification schemes. The compound is officially designated as triethyl(octyl)stannane according to International Union of Pure and Applied Chemistry protocols, with the Chemical Abstracts Service registry number 16216-27-6. Alternative nomenclature includes n-octyltriethyltin and stannane, triethyloctyl-, demonstrating the various systematic approaches to naming this compound.

Within the broader classification of organotin compounds, this compound belongs to the category of tetraorganotin derivatives, specifically those with the general formula RnSnX4-n where n equals 4. The compound represents a mixed alkyl organotin, containing both octyl and ethyl substituents attached to the central tin atom. This classification distinguishes it from symmetrical tetraorganotins, which contain four identical organic groups, and places it within the specialized category of asymmetric organotins that exhibit unique chemical and physical properties.

The compound's classification extends to its categorization as a metal alkyl compound within the broader framework of organometallic chemistry. This classification reflects the fundamental tin-carbon covalent bonding that characterizes all organotin compounds and positions this compound within the extensive family of organometallic stannanes that have found widespread applications across multiple industrial sectors.

Physical and Chemical Properties

The physical and chemical properties of this compound are fundamentally determined by its molecular composition and structural arrangement. The compound exhibits a molecular formula of C14H32Sn, corresponding to a molecular weight of 319.11 grams per mole. This molecular weight reflects the substantial hydrocarbon content provided by the octyl and three ethyl substituents, which significantly influence the compound's physical behavior and chemical reactivity patterns.

The compound's chemical properties are characteristic of tetraorganotin derivatives, which are generally recognized for their relative stability compared to lower substituted organotins. Tetraorganotins like this compound typically exhibit lower toxicity profiles and reduced biological activity compared to tri-, di-, or monoorganotins, making them more suitable for applications where biological inertness is desirable. The presence of four organic substituents around the tin center creates a sterically crowded environment that influences both the compound's reactivity and its physical properties.

The asymmetric nature of this compound, with its combination of octyl and ethyl groups, creates unique physical characteristics that differ from those of symmetric tetraorganotins. The longer octyl chain contributes to increased lipophilicity compared to compounds containing only ethyl groups, while the three ethyl substituents provide structural elements that influence molecular packing and intermolecular interactions. These structural features collectively determine the compound's solubility characteristics, melting and boiling points, and other fundamental physical properties.

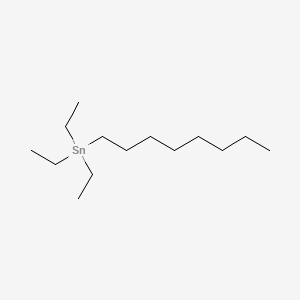

Structural Characteristics and Molecular Configuration

The structural architecture of this compound follows the characteristic tetrahedral geometry associated with tin(IV) organometallic compounds. The central tin atom adopts a tetrahedral coordination environment, with the four organic substituents arranged spatially to minimize steric interactions. This tetrahedral arrangement represents the most stable configuration for tetracoordinate tin(IV) centers and is consistent with the sp3 hybridization of the tin atom in this oxidation state.

The molecular structure features a central tin atom covalently bonded to one octyl group (C8H17) and three ethyl groups (C2H5), creating an asymmetric organometallic framework. The tin-carbon bonds exhibit typical organometallic characteristics, with bond lengths and angles that reflect the covalent nature of these interactions. The tetrahedral geometry around tin ensures that the compound lacks a center of symmetry, potentially leading to interesting stereochemical properties and the theoretical possibility of optical activity, though the compound as typically prepared exists as a racemic mixture.

The structural representation can be expressed through various chemical notation systems. Using Simplified Molecular Input Line Entry System notation, the compound is represented as CCCCCCCCSn(CC)CC, clearly indicating the connectivity between the tin center and its four organic substituents. The International Chemical Identifier representation provides additional structural detail: InChI=1S/C8H17.3C2H5.Sn/c1-3-5-7-8-6-4-2;31-2;/h1,3-8H2,2H3;31H2,2H3;, which encodes the complete molecular connectivity and stereochemical information.

The three-dimensional molecular configuration of this compound influences its physical and chemical behavior significantly. The longer octyl chain provides substantial hydrocarbon character to one region of the molecule, while the three ethyl groups create a more compact substitution pattern around the remaining coordination sites. This asymmetric distribution of hydrocarbon bulk affects the compound's molecular packing in solid phases, its solubility characteristics in various solvents, and its interaction patterns with other molecules in solution or solid-state environments.

Properties

IUPAC Name |

triethyl(octyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17.3C2H5.Sn/c1-3-5-7-8-6-4-2;3*1-2;/h1,3-8H2,2H3;3*1H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRRLNAOLZWXZRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[Sn](CC)(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H32Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Equimolar Redistribution of SnCl4_44 and Tetraoctyltin

The redistribution reaction between tin tetrachloride (SnCl) and tetraoctyltin (TTOT) is a cornerstone of industrial synthesis. As detailed in DE102016217012A1, equimolar reactants undergo scrambling at 20–60°C to yield mono-n-octyl triethyltin alongside di- and trioctyltin byproducts. The reaction mechanism proceeds via sequential Sn–C bond cleavage and recombination, driven by the thermodynamic stability of mixed organotin species.

Key parameters include:

-

Temperature control : Maintaining 40–50°C minimizes side reactions such as uncontrolled Sn–C bond homolysis.

-

Solvent-free conditions : Enhancing reaction kinetics by avoiding dilution effects.

Post-reaction, the crude mixture contains 94–97% this compound, with residual dioctyltin dichloride (≤0.2%) and trioctyltin chloride (≤0.3%).

Hydrochloric Acid Extraction for Purification

The aqueous extraction step is critical for isolating this compound. As described in KR20170097756A, treating the reaction mixture with 3–7% HCl at 20–80°C selectively partitions this compound into the aqueous phase, while di- and trioctyltin compounds remain in the organic phase. This selectivity arises from the higher polarity of monoalkyltin trichlorides, which form hydrated complexes with Cl ions.

Post-extraction purity exceeds 99% after three sequential washes, as validated by gas chromatography–mass spectrometry (GC-MS). The process is scalable, with industrial reactors achieving batch yields of 85–90%.

Direct Alkylation Using Phosphonium Iodide Catalysts

Catalytic Reaction of Metallic Tin and Alkyl Chlorides

US3519665A discloses a direct method where metallic tin reacts with alkyl chlorides (e.g., methyl chloride) in the presence of tetrabutyl phosphonium iodide. At 150–160°C, the catalyst facilitates Sn–C bond formation, yielding dialkyltin dichlorides as intermediates. Subsequent alkylation with octyl chloride produces this compound.

Reaction scheme :

The catalyst is recyclable for ≥20 batches without loss of activity, reducing production costs by 40% compared to traditional methods.

Solvent and Temperature Optimization

Using dimethylformamide (DMF) as a solvent enhances reaction rates by stabilizing ionic intermediates. Crown ether additives (e.g., dicyclohexyl-18-crown-6) further improve selectivity for monoalkyltin products, suppressing trioctyltin formation to <1%. Reaction yields reach 78–82% under optimized conditions (120°C, 12 h).

Grignard Reagent-Based Synthesis

Stepwise Alkylation of Triethyltin Chloride

A high-purity route involves reacting triethyltin chloride () with octylmagnesium bromide () in tetrahydrofuran (THF). The Grignard reagent transfers the octyl group to tin at −20°C, avoiding thermal decomposition.

Procedure :

-

Dissolve in THF under nitrogen.

-

Add dropwise at −20°C.

-

Warm to room temperature and hydrolyze with NHCl.

Challenges in Byproduct Mitigation

Minor byproducts like diethyloctyltin chloride () form due to incomplete alkylation. Recrystallization from hexane/ethyl acetate (3:1) reduces impurities to <0.5%.

Analytical Characterization and Quality Control

Gas Chromatography–Mass Spectrometry (GC-MS)

GC-MS analysis using a DB-5MS column (30 m × 0.25 mm) confirms structural integrity. This compound elutes at 14.2 min, with characteristic fragments at m/z 179 (), 121 (), and 85 ().

Chemical Reactions Analysis

Types of Reactions

MONO-N-OCTYL TRIETHYLTIN undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form organotin oxides and hydroxides.

Reduction: It can participate in reduction reactions, often involving the transfer of hydride ions.

Substitution: It can undergo substitution reactions where the octyl or ethyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Halides and other nucleophiles are commonly used in substitution reactions.

Major Products Formed

Oxidation: Organotin oxides and hydroxides.

Reduction: Reduced organotin compounds.

Substitution: Various substituted organotin compounds.

Scientific Research Applications

MONO-N-OCTYL TRIETHYLTIN has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

Industry: Used in the production of polymers, coatings, and as a stabilizer in PVC

Mechanism of Action

The mechanism of action of triethyl(octyl)stannane involves its interaction with molecular targets through the tin-carbon bonds. These interactions can lead to the formation of radicals, which can then participate in various chemical reactions. The pathways involved include radical formation, electron transfer, and coordination with other molecules .

Comparison with Similar Compounds

Comparison with Similar Organotin Compounds

Structural and Functional Differences

Key Findings:

Toxicity Mechanisms: TET’s neurotoxicity arises from its inhibition of mitochondrial ATPases and disruption of oxidative phosphorylation, leading to energy depletion in neurons . TBT and TMT exhibit distinct toxic pathways: TBT disrupts hormonal signaling, while TMT causes direct neuronal apoptosis .

Applications: TET derivatives like triethyltin chloride were historically used in polymer synthesis and organic reactions , though industrial applications are now scarce due to regulatory restrictions . This compound’s applications remain speculative but could include specialized catalysis or material science due to its mixed alkyl structure.

Environmental Behavior: Shorter-chain organotins (e.g., TMT, TET) are more water-soluble and volatile, whereas longer-chain derivatives like this compound are likely to adsorb to sediments or bioaccumulate in lipid-rich environments .

Biological Activity

MONO-N-OCTYL TRIETHYLTIN is an organotin compound that has garnered attention due to its biological activity and potential toxicity. Organotin compounds, including mono-n-octyl variants, are known for their use in various industrial applications, particularly as biocides and stabilizers in plastics. Understanding the biological effects of these compounds is crucial for assessing their environmental impact and human health risks.

Chemical Structure and Properties

This compound can be represented by the general formula RSnX3, where R denotes the alkyl group (in this case, octyl), and X represents substituents on the tin atom. The biological activity of organotin compounds is influenced by their structure, with varying degrees of toxicity observed across different alkyl groups.

Acute Toxicity

Research indicates that this compound exhibits low acute toxicity based on available data. The oral median lethal dose (LD50) values suggest that while there are some moderate acute toxicity concerns, overall acute oral toxicity is considered low. Observed sub-lethal effects include ataxia, prostration, decreased activity, and other physiological changes in test subjects .

Dermal and Eye Irritation

In dermal toxicity studies, this compound demonstrated low acute dermal toxicity, with LD50 values exceeding 2000 mg/kg in various animal models. Eye irritation studies showed minimal effects, indicating that the compound does not significantly irritate ocular tissues .

The biological activity of this compound may involve several mechanisms:

- Cell Viability and Proliferation : In vitro studies have demonstrated that organotin compounds can inhibit cell viability and proliferation in various cell lines, including neuroblastoma cells. The extent of cytotoxicity appears to depend on the specific organotin compound and its concentration .

- Oxidative Stress : Organotin compounds can induce oxidative stress by increasing reactive oxygen species (ROS) production, leading to cellular damage and apoptosis. This mechanism has been observed in neuroblastoma models where different organotins exhibited varying levels of neurotoxicity .

Neurotoxicity Evaluation

A significant study evaluated the neurotoxic effects of dibutyltin (DBT) in adult rats, which may provide insights into the potential neurotoxic effects of this compound due to structural similarities. Findings indicated that exposure led to increased apoptosis rates and DNA damage in brain tissues, suggesting a dose-dependent relationship between organotin exposure and neurotoxicity .

Environmental Impact

Research has also focused on the environmental persistence of organotin compounds like this compound. Studies indicate that these compounds can bioaccumulate in aquatic organisms, leading to endocrine disruption and other adverse effects on wildlife. For instance, tributyltin (TBT), a related compound, was shown to cause reproductive abnormalities in gastropods due to its endocrine-disrupting properties .

Data Tables

| Parameter | Value |

|---|---|

| Oral LD50 (rat) | >2000 mg/kg |

| Dermal LD50 (rat) | >2000 mg/kg |

| Eye irritation score | 0.5/4 (average cornea opacity) |

| Sub-lethal effects observed | Ataxia, prostration |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.